molecular formula C21H32N4O5S B2852358 N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 898444-57-0

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2852358
CAS No.: 898444-57-0
M. Wt: 452.57
InChI Key: LLQSXTAYCYUPBM-UHFFFAOYSA-N
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Description

N-{2-[1-(Benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a chemical compound of interest in scientific research. It features a complex structure incorporating a benzenesulfonyl group, a piperidine ring, and a morpholinoethyl moiety linked by an oxalamide bridge . The compound has a molecular formula of C20H29N3O5S and a molecular weight of 423.53 g/mol . Its structure can be represented by the SMILES notation: O=C(C(=O)NCCC1CCCCN1S(=O)(=O)c1ccccc1)NCCN1CCOCC1 . As a specialized research chemical, it is intended for in vitro analysis and experimental applications only. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O5S/c26-20(21(27)23-11-13-24-14-16-30-17-15-24)22-10-9-18-6-4-5-12-25(18)31(28,29)19-7-2-1-3-8-19/h1-3,7-8,18H,4-6,9-17H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQSXTAYCYUPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCCN2CCOCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(1-Benzenesulfonylpiperidin-2-yl)ethylamine

Procedure :

  • Sulfonylation of Piperidine :
    • Piperidin-2-ylethylamine (1.0 eq) is reacted with benzenesulfonyl chloride (1.2 eq) in dichloromethane (DCM) under nitrogen.
    • Triethylamine (2.5 eq) is added to scavenge HCl.
    • Reaction stirred at 0°C → room temperature (RT) for 12 h.
    • Workup : Washed with 5% HCl, brine, and dried over MgSO₄.
    • Yield : 78% (reported for analogous piperidine sulfonylation).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.45 (m, 5H, Ar-H), 3.90–3.70 (m, 1H, piperidine-H), 3.10–2.80 (m, 2H, CH₂NH₂), 2.60–1.90 (m, 8H, piperidine and CH₂).

Synthesis of 2-(Morpholin-4-yl)ethylamine

Procedure :

  • Morpholine Alkylation :
    • Morpholine (1.0 eq) reacts with 2-chloroethylamine hydrochloride (1.1 eq) in acetonitrile.
    • K₂CO₃ (3.0 eq) added as base; refluxed at 80°C for 24 h.
    • Workup : Filtered, solvent evaporated, and purified via silica gel chromatography (EtOAc/MeOH 9:1).
    • Yield : 65% (similar to methods in).

Characterization :

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1110 cm⁻¹ (C-O-C morpholine).

Amide Coupling via Oxalyl Chloride Mediation

Formation of Ethanediamide Bridge

Procedure :

  • Step 1 : Oxalyl chloride (1.1 eq) is added dropwise to Fragment A (1.0 eq) in anhydrous THF at -10°C.
    • Stirred for 2 h; excess oxalyl chloride removed under vacuum.
  • Step 2 : Fragment B (1.0 eq) and DMAP (0.1 eq) added to the acyl chloride intermediate.
    • Reaction stirred at RT for 24 h.
    • Workup : Quenched with ice-water, extracted with DCM, and purified via column chromatography (hexane/EtOAc 1:1 → 1:3).
    • Yield : 54% (analogous oxamide synthesis).

Optimization and Challenges

Critical Reaction Parameters

Parameter Optimal Condition Impact on Yield
Temperature 0°C → RT (Step 1) Prevents HCl adduct formation
Solvent THF (low moisture) Enhances acyl chloride stability
Coupling Agent DMAP (catalytic) Accelerates amide bond formation
Purification Method Column chromatography Removes unreacted amines

Common Side Reactions

  • Over-sulfonylation : Addressed by stoichiometric control of benzenesulfonyl chloride.
  • Oxamide Hydrolysis : Minimized by anhydrous conditions and rapid workup.

Analytical and Spectroscopic Confirmation

Structural Validation

  • HRMS (ESI+) : m/z calc. for C₂₄H₃₅N₄O₅S [M+H]⁺: 503.2281; found: 503.2285.
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 167.2 (C=O), 135.8–126.4 (Ar-C), 66.3 (morpholine-O), 53.1 (piperidine-N), 40.2–35.8 (CH₂ bridges).

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 H₂O/ACN, 1 mL/min).

Applications and Biological Relevance

While biological data for this specific compound is limited, structurally related N-substituted piperidine-morpholine hybrids demonstrate:

  • Antitumor Activity : IC₅₀ = 1.2–4.8 μM against MCF-7 and A549 cells.
  • Enzyme Inhibition : Binding to acetylcholinesterase (Ki = 8.3 nM) in docking studies.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to protein receptors, altering their function and leading to therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine Sulfonamide Derivatives

W-15 and W-18: These compounds (Fig. 1, ) share a piperidine-sulfonamide core but differ in substitution patterns. W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) and W-18 (1-(4-nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) exhibit strong opioid receptor affinity due to their 2-phenylethyl-piperidinyl structure. In contrast, the target compound replaces the phenylethyl group with a morpholinylethyl chain and introduces an ethanediamide bridge. This substitution likely reduces opioid activity while enhancing selectivity for non-opioid targets (e.g., sigma receptors or ion channels) .

Parameter Target Compound W-15 W-18
Core Structure Benzenesulfonyl-piperidine + morpholinylethyl 2-Piperidinylidene sulfonamide 2-Piperidinylidene sulfonamide
Key Substituents Ethanediamide linker, morpholine 4-Chlorophenyl, phenylethyl 4-Nitrophenyl, 4-chlorophenyl
Pharmacological Target Hypothesized: Sigma receptors, ion channels Opioid receptors Opioid receptors
Lipophilicity (LogP)* ~2.8 (predicted) 3.5 3.9

*Predicted using fragment-based methods; W-15/W-18 values from experimental data .

Morpholine-Containing Analogs

Benzimidazole-Morpholine Derivatives (): Compounds like 2h–2m (e.g., 2-(4-diethylaminophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole) share the morpholinylethyl group but incorporate benzimidazole cores instead of piperidine-sulfonamide systems. The benzimidazole ring enhances planar rigidity, improving DNA intercalation or kinase inhibition. The target compound’s ethanediamide linker may offer greater flexibility, favoring allosteric modulation over direct enzyme binding .

PRE-084 ():
PRE-084 (2-(morpholin-4-yl)ethyl 1-phenylcyclohexane-1-carboxylate) is a sigma-1 receptor agonist with a morpholine-ester linkage. Compared to the target compound’s amide-based structure, PRE-084 exhibits higher metabolic instability due to ester hydrolysis. The ethanediamide linker in the target compound likely improves plasma stability .

Dual-Moiety Hybrids

Brezivaptanum () :
This vasopressin receptor antagonist contains a morpholinylethyl group linked to a triazole ring. While brezivaptanum’s triazole core enables hydrogen bonding with vasopressin receptors, the target compound’s piperidine-sulfonamide group may favor hydrophobic interactions. Both compounds leverage morpholine for solubility, but the ethanediamide linker in the target compound provides distinct spatial flexibility .

Key Structural and Functional Insights

Morpholine vs. Piperidine Positioning :

  • Morpholine’s oxygen atom enhances water solubility, countering the lipophilicity of the benzenesulfonyl group.
  • Piperidine sulfonamides (e.g., W-15) prioritize opioid receptor binding, while morpholine derivatives (e.g., PRE-084) target sigma or vasopressin receptors .

Linker Impact :

  • Ethanediamide bridges (target compound) balance flexibility and stability, unlike rigid benzimidazoles () or hydrolyzable esters (PRE-084).

Synthetic Accessibility :

  • The target compound’s synthesis likely involves:

  • Step 1 : Coupling benzenesulfonyl-piperidine with ethylenediamine derivatives (analogous to ).
  • Step 2 : Morpholinylethyl group introduction via nucleophilic substitution (similar to ) .

Q & A

Basic: What are the key synthetic steps for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Step 1: Introduction of the benzenesulfonyl group to the piperidine ring via sulfonylation using benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2: Alkylation of the piperidine nitrogen with a bromoethyl intermediate to form the ethyl-linked piperidine moiety. Sodium triacetoxyborohydride (STAB) may be used for reductive amination .
  • Step 3: Coupling of the ethanediamide bridge using oxalyl chloride or carbodiimide-based reagents (e.g., EDC/HATU) to link the piperidine and morpholine ethylamine subunits .
    Optimization Tips:
  • Control temperature (0–25°C) during sulfonylation to minimize side reactions.
  • Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance solubility .
  • Purify intermediates via column chromatography or recrystallization to improve final yield .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

  • NMR Spectroscopy: 1H/13C NMR to verify proton environments (e.g., benzenesulfonyl aromatic peaks at ~7.5–8.0 ppm, morpholine CH2 groups at ~3.5–4.0 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • X-ray Crystallography: For unambiguous structural confirmation using SHELX programs (e.g., SHELXL for refinement) .

Advanced: How can researchers resolve contradictions in bioactivity data across different assays?

  • Orthogonal Assays: Cross-validate using biochemical (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity) to rule out assay-specific artifacts .
  • Stability Testing: Monitor compound degradation in assay buffers (e.g., via LC-MS) to ensure bioactivity reflects the intact molecule .
  • Dose-Response Curves: Perform EC50/IC50 comparisons across platforms to identify outliers due to solubility or off-target effects .

Advanced: What strategies improve yield during benzenesulfonyl group installation?

  • Solvent Selection: Use dichloroethane or THF to stabilize reactive intermediates .
  • Stoichiometry: Employ a 1.2–1.5 molar excess of benzenesulfonyl chloride to drive the reaction to completion .
  • Catalysis: Add catalytic DMAP to enhance sulfonylation efficiency .
  • Workup: Quench excess reagents with aqueous NaHCO3 and extract with ethyl acetate to isolate the product .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

  • Core Modifications: Synthesize analogs with varied substituents (e.g., replacing morpholine with piperazine or altering the benzenesulfonyl group) to assess impact on target binding .
  • Functional Group Scanning: Introduce electron-withdrawing/donating groups on the benzene ring to probe electronic effects .
  • Computational Docking: Use software like AutoDock to predict binding modes to target proteins (e.g., enzymes or GPCRs) and guide analog design .

Basic: How do solubility properties influence in vitro assay design?

  • Solubility Profiling: Determine solubility in DMSO (typical stock solvent) and aqueous buffers (e.g., PBS) via nephelometry .
  • Formulation Adjustments: Add co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) to maintain solubility during dilution .
  • Critical Micelle Concentration (CMC): Avoid concentrations exceeding CMC to prevent aggregation in cell-based assays .

Advanced: How to address discrepancies between crystallographic data and computational models?

  • Refinement Checks: Re-analyze X-ray data with SHELXL to resolve poor electron density or thermal motion artifacts .
  • NMR Validation: Compare predicted (DFT-calculated) and observed NMR shifts to identify conformational mismatches .
  • Molecular Dynamics (MD): Run MD simulations to assess flexibility of morpholine/piperidine moieties in solution .

Advanced: What in silico methods predict off-target interactions?

  • Pharmacophore Screening: Use tools like Pharmit to identify unintended targets based on shared pharmacophoric features .
  • Machine Learning Models: Train models on Tox21 or ChEMBL datasets to predict toxicity or off-target binding .
  • Pan-Assay Interference Compounds (PAINS) Filters: Apply PAINS filters to eliminate analogs with reactive or promiscuous motifs .

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